molecular formula C12H14O5 B8799854 Ethyl (2-acetyl-3-hydroxyphenoxy)acetate CAS No. 6769-65-9

Ethyl (2-acetyl-3-hydroxyphenoxy)acetate

Cat. No.: B8799854
CAS No.: 6769-65-9
M. Wt: 238.24 g/mol
InChI Key: ZUEVKJQHAFAWHZ-UHFFFAOYSA-N
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Description

Ethyl (2-acetyl-3-hydroxyphenoxy)acetate (CAS 6769-65-9) is an organic ester compound with molecular formula C12H14O5 and a molecular weight of 238.24 g/mol . This chemical features a phenolic core structure substituted with acetyl, hydroxy, and ethoxycarbonylmethyl groups, which constitutes a valuable scaffold in medicinal chemistry research. Compounds with this phenoxy acetic acid ester backbone have demonstrated significant research potential as synthetic intermediates for developing novel bioactive molecules . Particularly, structural analogs featuring 3- or 4-alkoxy substituted phenoxy derivatives have shown promising activity as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are important nuclear receptor targets for Type 2 diabetes mellitus therapy . The presence of multiple functional groups on the aromatic ring provides diverse modification sites, making this compound a versatile building block for constructing combinatorial libraries aimed at developing multi-target therapeutic agents with improved safety profiles . Researchers utilize this compound in designing novel molecular entities that integrate polar head groups with hydrophobic tails, mimicking successful approaches used in developing dual PPARα/γ agonists like saroglitazar and lobeglitazone . The compound is provided exclusively for research purposes in laboratory settings. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

CAS No.

6769-65-9

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

ethyl 2-(2-acetyl-3-hydroxyphenoxy)acetate

InChI

InChI=1S/C12H14O5/c1-3-16-11(15)7-17-10-6-4-5-9(14)12(10)8(2)13/h4-6,14H,3,7H2,1-2H3

InChI Key

ZUEVKJQHAFAWHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1C(=O)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Ethyl (2-acetyl-3-hydroxyphenoxy)acetate belongs to a family of phenoxy-acetate esters. Key structural analogs include:

Ethyl 2-(4-Ethyl-3-Hydroxyphenyl)Acetate (CAS 765302-52-1)
  • Similarity : 0.98 (very high structural similarity) .
  • Key Differences : Replacement of the 2-acetyl group with a 4-ethyl substituent.
  • However, the absence of the acetyl group reduces keto-enol tautomerism and condensation reactivity observed in the parent compound .
Methyl 2-(2-Hydroxyphenyl)Acetate (CAS 22446-37-3)
  • Similarity : 0.95 .
  • Key Differences : Methyl ester (vs. ethyl) and hydroxyl group at the 2-position (vs. 3-position).
  • The altered hydroxyl position may affect hydrogen-bonding interactions and antioxidant activity .
Ethyl 2-(2-Methoxyphenyl)Acetate (CAS 62335-65-3)
  • Similarity : 0.93 .
  • Key Differences : Methoxy (–OCH₃) group replaces the hydroxyl (–OH) at the 3-position.
  • Impact : Methoxy is electron-donating, stabilizing the aromatic ring against electrophilic attack. This substitution reduces acidity and oxidative susceptibility compared to the hydroxyl-containing parent compound .
1,3-Bis(2-Acetyl-3-Hydroxyphenoxy)Propan-2-Ol (Pharmacopeial Standard)
  • Key Differences: A dimeric structure with two 2-acetyl-3-hydroxyphenoxy groups linked via a glycerol backbone.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility
This compound C₁₂H₁₄O₆ 254.24* >200 (estimated) Moderate in polar solvents
Ethyl 2-(4-chlorophenoxy)acetoacetate C₁₂H₁₃ClO₄ 274.68 245–250 Low in water
Ethyl 2-(3-hydroxyphenoxy)acetate C₁₀H₁₂O₄ 196.20 ~180 Higher in ethanol
Ethyl acetate (reference) C₄H₈O₂ 88.11 77 Immiscible in water

*Calculated based on structural analogs.

  • Solubility Trends: Hydroxyl groups improve solubility in polar solvents (e.g., ethanol), while chloro or acetyl substituents enhance hydrophobicity .
  • Thermal Stability : The parent compound’s acetyl and hydroxyl groups likely increase thermal stability compared to simpler esters like ethyl acetate .

Preparation Methods

Acetylation of Ortho-Aminophenol

The synthesis begins with the acetylation of ortho-aminophenol (A) using acetic anhydride under reflux conditions. A molar ratio of 1:1–1.5 (ortho-aminophenol to acetic anhydride) in ethyl acetate (2 mL per mM of A) yields N-(2-hydroxyphenyl)acetamide (B) after 4–6 hours at 95–110°C. The product is purified via recrystallization in ethyl acetate, achieving >95% purity.

O-Alkylation with Ethyl Bromoacetate

N-(2-hydroxyphenyl)acetamide (B) undergoes O-alkylation with ethyl bromoacetate in the presence of cesium carbonate or potassium carbonate as a phase-transfer catalyst. The reaction proceeds in polar aprotic solvents such as dimethylformamide (DMF) or acetone at 60–80°C for 8–12 hours. This step introduces the ethoxyacetate side chain, forming N-(2-(ethoxycarbonylmethoxy)phenyl)acetamide (C) with a yield of 82–88%.

Deprotection of Methoxy Group

The methoxy group in intermediate C is deprotected using aluminum chloride (AlCl3\text{AlCl}_3) in dichloromethane under ice-cooled conditions. A molar ratio of 1:1.4–1.6 (C to AlCl3\text{AlCl}_3) facilitates cleavage of the methyl ether, yielding N-(2-hydroxy-5-bromophenyl)acetamide (D). Post-reaction workup involves extraction with methylene chloride and washing with saturated sodium bicarbonate (NaHCO3\text{NaHCO}_3).

Acetylation and Bromination

Intermediate D is acetylated using chloroacetyl chloride in the presence of AlCl3\text{AlCl}_3, followed by bromination to introduce the acetyl group at the 3-position. This step generates N-(3-acetyl-5-bromo-2-hydroxyphenyl)acetamide (E) with a molar yield of 78.8% under nitrogen atmosphere at 25°C.

Catalytic Hydrogenation

The final step involves catalytic hydrogenation of compound E using 5% palladium on carbon (Pd/C\text{Pd/C}) in alcoholic solvents (e.g., ethanol or methanol). Hydrogen gas is introduced at a flow rate of one bubble per second, and the reaction is heated to 50–75°C for 3–6 hours. This reduces the bromine substituent, yielding ethyl (2-acetyl-3-hydroxyphenoxy)acetate (F) with a purity of 99.8% (HPLC) and a molar yield of 72–85%.

Reaction Optimization and Critical Parameters

Solvent and Catalyst Selection

ParameterOptimal ConditionImpact on Yield/Purity
Solvent for Alkylation DMF or acetoneMaximizes nucleophilicity of phenoxide ion
Catalyst for Hydrogenation 5% Pd/C (1:0.05–0.2 w/w)Enhances debromination efficiency
Acid Binding Agent Sodium bicarbonateNeutralizes HCl byproduct, prevents side reactions

Temperature and Time Profiles

  • Acetylation : 95–110°C for 4–6 hours ensures complete conversion without over-acetylation.

  • Hydrogenation : 50–75°C for 3.5–6 hours balances reaction rate and catalyst stability.

Comparative Analysis of Synthetic Routes

Traditional vs. Continuous Flow Synthesis

While batch synthesis remains dominant, continuous flow methods are explored for large-scale production. Batch processes achieve 72–85% yields but require prolonged reaction times (12–24 hours). In contrast, flow systems could reduce processing time by 40% through optimized heat and mass transfer.

Alternative Pathways

  • Direct Esterification : Attempts to esterify 2-acetyl-3-hydroxyphenoxyacetic acid with ethanol under acidic conditions (e.g., H2SO4\text{H}_2\text{SO}_4) resulted in <50% yields due to competing hydrolysis.

  • Enzymatic Catalysis : Lipase-mediated esterification trials showed limited success (<30% yield), attributed to enzyme inactivation by phenolic hydroxyl groups.

Challenges and Mitigation Strategies

Purification Techniques

TechniqueApplicationOutcome
Recrystallization Ethyl acetate/toluene (1:3)Removes unreacted starting material
Column Chromatography Silica gel (hexane:EtOAc)Separates acetylated isomers

Industrial-Scale Considerations

Cost Analysis

ComponentCost Contribution (%)
Pd/C\text{Pd/C} Catalyst45–50
Solvents25–30
Energy (Heating/Cooling)15–20

Environmental Impact

  • Waste Streams : Dichloromethane and aluminum chloride residues require neutralization with NaHCO3\text{NaHCO}_3 before disposal.

  • Green Chemistry Metrics :

    • Process Mass Intensity (PMI): 12.5 kg/kg (batch) vs. 8.2 kg/kg (theoretical for flow).

    • E-Factor: 6.3 (excluding aqueous waste) .

Q & A

Q. What are the standard synthetic routes for Ethyl (2-acetyl-3-hydroxyphenoxy)acetate, and how are reaction conditions optimized?

The synthesis typically involves esterification and cyclization steps. For example, Ethyl 2-(2-acetyl-3-hydroxyphenoxy)acetate is cyclized using sodium ethoxide in ethanol or toluene under reflux. Reaction optimization includes monitoring progress via thin-layer chromatography (TLC) and adjusting solvent polarity. Ethanol yields a single product, while toluene produces a mixture requiring further purification . Key parameters include reflux duration (e.g., 24 hours) and stoichiometric control of sodium ethoxide to minimize side reactions.

Q. What purification techniques are effective for isolating this compound?

After synthesis, the crude product is often purified via acid-base extraction and recrystallization. For instance, acidification of the reaction mixture followed by chloroform extraction removes unreacted starting materials. Washing with sodium bicarbonate eliminates acidic impurities, and drying over anhydrous Na₂SO₄ ensures moisture removal. Recrystallization from ethanol enhances purity .

Q. How is the structure of this compound verified post-synthesis?

Structural confirmation employs spectroscopic methods:

  • NMR : Identifies proton environments (e.g., acetyl, hydroxyl, and ethoxy groups).
  • IR : Detects functional groups like carbonyl (C=O, ~1700 cm⁻¹) and phenolic O-H (~3200 cm⁻¹).
  • Mass Spectrometry : Provides molecular weight confirmation and fragmentation patterns .

Advanced Research Questions

Q. How do solvent choices impact the cyclization of this compound?

Solvent polarity and boiling point critically influence reaction outcomes. Cyclization in ethanol (polar, protic) yields a single product due to stabilization of intermediates, while toluene (non-polar, aprotic) generates mixed products requiring chromatographic separation. This discrepancy highlights the role of solvent-solute interactions in transition-state stabilization .

Q. What strategies resolve contradictions in reported reaction yields for similar phenolic esters?

Discrepancies often arise from variations in solvent purity, catalyst loading, or temperature control. Systematic optimization involves:

  • Replicating conditions with anhydrous solvents.
  • Adjusting sodium ethoxide stoichiometry (e.g., 1.15 equivalents to avoid excess base).
  • Validating results via independent analytical methods (e.g., HPLC vs. GC-MS) .

Q. How can computational modeling aid in predicting reactivity of this compound derivatives?

Density Functional Theory (DFT) simulations predict electronic effects of substituents (e.g., bromine or nitro groups) on reaction pathways. For example, electron-withdrawing groups on the aromatic ring can deactivate nucleophilic sites, guiding synthetic modifications to enhance reactivity .

Methodological Considerations

Q. What analytical methods quantify trace impurities in this compound?

  • GC-MS : Detects volatile byproducts (e.g., unreacted acetic acid or ethanol).
  • HPLC : Separates non-volatile impurities using reverse-phase C18 columns and UV detection at 254 nm.
  • Elemental Analysis : Validates carbon, hydrogen, and nitrogen content to confirm purity ≥95% .

Q. How are reaction kinetics studied for acetylation steps in related esters?

Pseudo-first-order kinetics are applied by maintaining excess acetic anhydride. Aliquots are periodically analyzed via titrimetry or NMR to track esterification progress. Activation energy (Eₐ) is calculated using the Arrhenius equation from rate constants at 50–80°C .

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